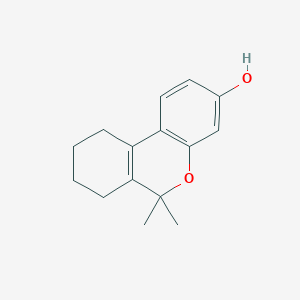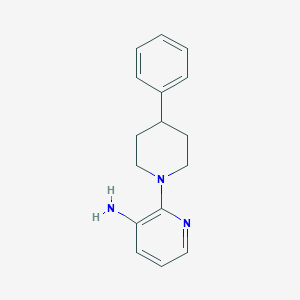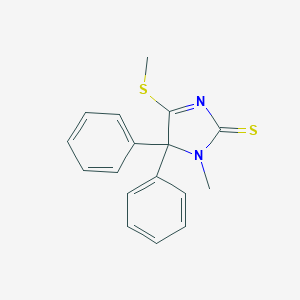
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an imidazoline ring and a thione group. This compound has shown promising results in various scientific studies, which has led to its increased interest in research.
Mecanismo De Acción
The mechanism of action of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is not fully understood. However, studies have suggested that the compound works by scavenging free radicals and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
The use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound can reduce inflammation, protect against neurodegenerative diseases, and improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- in lab experiments is its potent antioxidant properties. This makes it an excellent compound to use in studies that require the protection of cells from oxidative stress. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-. One of the significant areas of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use in the treatment of cardiovascular diseases and cancer is also an area of interest for future research. Further studies are needed to fully understand the compound's potential applications and limitations.
Conclusion:
In conclusion, 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a promising compound that has shown significant potential in scientific research. Its potent antioxidant properties and various biochemical and physiological effects make it an excellent compound to use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- can be achieved using different methods. One of the most common methods is the reaction of 2-mercaptobenzimidazole with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of the desired compound.
Aplicaciones Científicas De Investigación
The 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- compound has been extensively studied for its various applications in scientific research. One of the significant applications is its use as an antioxidant. Studies have shown that this compound has potent antioxidant properties, which can protect cells from oxidative stress.
Propiedades
Número CAS |
16116-39-5 |
|---|---|
Nombre del producto |
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- |
Fórmula molecular |
C17H16N2S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1-methyl-4-methylsulfanyl-5,5-diphenylimidazole-2-thione |
InChI |
InChI=1S/C17H16N2S2/c1-19-16(20)18-15(21-2)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
SWZVWXDIVKDNOL-UHFFFAOYSA-N |
SMILES |
CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
SMILES canónico |
CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
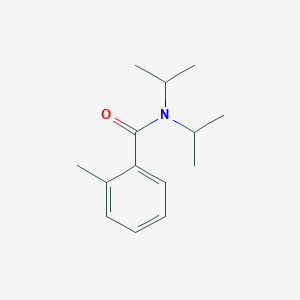
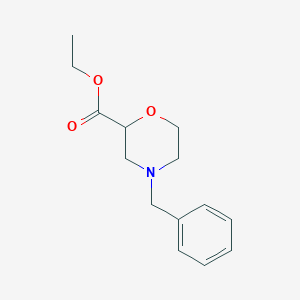
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)
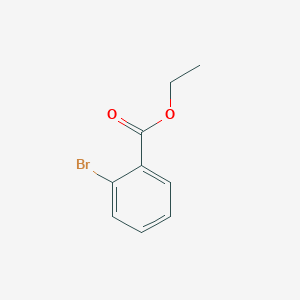
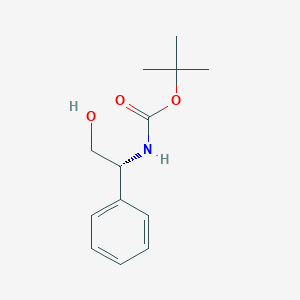


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
